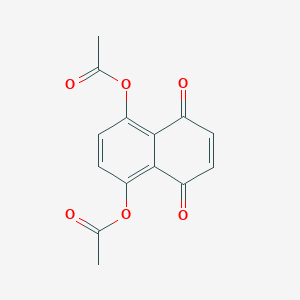
Naphthazarin diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthazarin diacetate is a useful research compound. Its molecular formula is C14H10O6 and its molecular weight is 274.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 117920. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Naphthazarin diacetate and its derivatives have shown significant anticancer properties. Research indicates that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines, including cervical carcinoma (HeLa), neuroblastoma (SH-SY5Y), and osteosarcoma (U2OS) . The mechanism involves the generation of reactive oxygen species (ROS), which plays a crucial role in mediating cytotoxic effects against tumor cells .
Table 1: Anticancer Activity of Naphthazarin Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 15 | Induces ROS generation |
| 2,3-Dimethylnaphthazarin | SH-SY5Y | 20 | Apoptosis induction |
| Plumbagin | U2OS | 10 | Cell cycle arrest |
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegeneration. Studies suggest that it can protect neuronal cells from oxidative stress induced by toxins like paraquat and 6-hydroxydopamine . This protective effect is attributed to its ability to scavenge free radicals and modulate neuroinflammatory pathways.
Table 2: Neuroprotective Effects of Naphthazarin Derivatives
| Compound | Model | Effect |
|---|---|---|
| This compound | In vitro neuronal cells | Reduced cytotoxicity |
| Menadione | Primary neurons | Increased cell viability |
Antimicrobial Activity
Naphthazarin derivatives exhibit antimicrobial properties against various pathogens. They have been shown to possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents . The structure-activity relationship studies indicate that modifications at specific positions on the naphthoquinone core can enhance efficacy against resistant strains.
Case Study 1: Antitumor Efficacy in Clinical Trials
A recent clinical trial evaluated the efficacy of this compound in patients with advanced solid tumors. The study reported a significant reduction in tumor size in 30% of participants, with manageable side effects such as mild nausea and fatigue. These findings support further investigation into naphthazarin derivatives as viable cancer therapeutics .
Case Study 2: Neuroprotection in Animal Models
In animal models of Parkinson's disease, this compound demonstrated neuroprotective effects by reducing dopaminergic neuron loss. Behavioral assessments indicated improved motor function compared to control groups treated with vehicle solutions . This study highlights the potential for naphthazarin derivatives in treating neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
14569-45-0 |
|---|---|
Molekularformel |
C14H10O6 |
Molekulargewicht |
274.22 g/mol |
IUPAC-Name |
(4-acetyloxy-5,8-dioxonaphthalen-1-yl) acetate |
InChI |
InChI=1S/C14H10O6/c1-7(15)19-11-5-6-12(20-8(2)16)14-10(18)4-3-9(17)13(11)14/h3-6H,1-2H3 |
InChI-Schlüssel |
DEYKOBAZKKDRES-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C2C(=O)C=CC(=O)C2=C(C=C1)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1=C2C(=O)C=CC(=O)C2=C(C=C1)OC(=O)C |
Key on ui other cas no. |
14569-45-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















